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AEG-41174: Compound Profile and Recruitment
Context

AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase
inhibitor. Its primary targets are significant kinases like Janus kinase 2 (JAK2) and Bcr-Abl, which are

implicated in various hematological malignancies (e.g., leukemia, lymphoma) [1].

The compound is currently in Phase 1 clinical trials to evaluate its efficacy in treating blood cancers [1]. Its
unique non-ATP competitive mechanism may provide an advantage in overcoming resistance to traditional
kinase inhibitors like Imatinib and Nilotinib [1]. Trials for such targeted therapies often face the challenge of
recruiting patients with specific genetic markers or rare cancer types, making efficient and precise

recruitment strategies critical.

The table below summarizes its key characteristics for easy reference [1].

Parameter Description
Molecular Formula C1sH18N4O
Molecular Weight 306.36 g/mol
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Parameter Description

Primary Targets JAK2, Ber-Abl

Mechanism Non-ATP competitive tyrosine kinase inhibitor
Clinical Stage Phase 1

Therapeutic Area Oncology (Hematological Malignancies)

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of AEG-41174? AEG-41174 functions by binding to the
active sites of tyrosine kinases like JAK2 and Bcr-Abl, preventing their phosphorylation activity. Unlike
many traditional inhibitors, it is non-ATP competitive, meaning it binds to a different part of the enzyme,

potentially overcoming common resistance mechanisms [1].

Q2: What are the key patient considerations for a trial involving AEG-41174? Patients for a Phase 1
trial of AEG-41174 would likely need to have a confirmed hematological malignancy (e.g., specific types of

leukemia) where the JAK2 or Bcr-Abl pathways are implicated. Key considerations include [2]:

e Motivations: While some patients (15%) are motivated by personal health benefits, a larger
proportion (36%) are driven by a desire to help others [2].

¢ Decision Factors: Patients heavily weigh risks and benefits (83%), the study's purpose (75%), and
the procedures required (73%) [2].

¢ Logistical Barriers: Travel, time off work, and care commitments are significant deterrents.
Incorporating decentralized trial elements can mitigate these [2].

Q3: Where can I find signaling pathway diagrams for AEG-41174's targets? While a specific pathway
for AEG-41174 is not available in the search results, you can explore detailed, interactive signaling
pathways for its primary targets, JAK2 and Bcr-Abl, through resources like Cell Signaling Technology

(CST). Their website provides pathway diagrams and related research products [3].

Troubleshooting Patient Recruitment Guides
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The following guides address common recruitment challenges, integrating modern strategies relevant to

complex early-phase oncology trials.

Problem 1: Slow Enrollment and Inefficient Patient Screening This occurs when outreach fails to reach

the narrow pool of eligible patients, leading to a high screen-failure rate at clinical sites.

¢ Solution: Implement a data-driven, multi-channel outreach and pre-screening strategy.
¢ Required Materials/Data: Electronic Health Records (EHRS), access to online patient registries,
digital advertising platforms, and a digital pre-screener.
¢ Step-by-Step Protocol:
o lIdentify: Use Al-driven patient matching algorithms to analyze EHRs and find patients whose
profiles align with trial criteria [2].
o Awareness: Launch a targeted digital campaign using platforms like Facebook and Google,
with messaging that emphasizes the opportunity to contribute to science, aligning with top
patient motivations [4] [2].
o Pre-screen: Direct interested patients to an online pre-screener. This tool explains the trial and
collects initial eligibility information, filtering out clearly ineligible candidates before they contact
the site [2].
o Refer: Pre-qualified, motivated leads are then passed directly to the clinical site for formal
screening, dramatically reducing the administrative burden on site staff [4].

The workflow below visualizes this optimized, data-driven recruitment process.
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Problem 2: Patient Drop-Out and Retention Issues Patients may leave a trial due to the burden of frequent

site visits, lack of communication, or unmet expectations.

¢ Solution: Adopt a patient-centric retention plan focused on communication and reducing participant
burden.

¢ Required Materials/Data: Telehealth platforms, communication tools (e-mail, apps), and a plan for
logistical support.

¢ Step-by-Step Protocol:

o Implement DCT Elements: Where possible, incorporate decentralized clinical trial (DCT)
components such as telehealth visits for some check-ups, wearable devices for remote data
collection, and direct-to-patient shipment of study medication [2].

o Establish Communication Channels: Provide patients with regular updates on the study's
progress via newsletters or a patient portal. Assign a dedicated point of contact for them to
address concerns promptly [5].

o Offer Logistical Support: Alleviate the "financial toxicity" of participation by providing travel
assistance, coordinating local lab draws, or offering flexible appointment schedules outside
standard working hours [2].

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://www.smolecule.com/products/s547868?utm_src=pdf-body-img
https://lifebit.ai/blog/clinical-trial-patient-recruitment-tips-2025/
https://www.lindushealth.com/blog/the-ultimate-guide-to-patient-recruitment-in-clinical-trials
https://lifebit.ai/blog/clinical-trial-patient-recruitment-tips-2025/
https://www.smolecule.com/products/s547868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Problem 3: Failure to Meet Diversity Enrollment Goals Clinical trials often fail to recruit a patient

population that reflects the real-world demographics of the disease.

¢ Solution: Proactively build trust and partnerships within underrepresented communities.
¢ Required Materials/Data: List of local patient advocacy groups, community centers, and faith-based
organizations.
e Step-by-Step Protocol:
o Partner Early: Engage with patient advocacy groups and community leaders during the trial
design phase to get input on reducing barriers [4].
o Educate and Build Trust: Host educational information sessions in local community centers,
featuring trusted healthcare professionals from that community. Transparently address historical
abuses and explain modern patient protections [4] [5].
o Simplify Materials: Ensure all patient-facing materials, including informed consent forms, are
available in relevant languages and written in clear, simple language at an accessible reading
level [4].

Comparative Analysis of Kinase Inhibitors

The table below positions AEG-41174 among other kinase inhibitors, highlighting its distinctive non-ATP

competitive mechanism [1].

Compound

Target Kinase(s) Mechanism Clinical Status
Name
AEG-41174 Janus kinase 2 (JAK2), Non-ATP competitive Phase 1

Ber-Abl inhibitor
Imatinib Bcer-Abl ATP competitive inhibitor Approved for CML
Ruxaolitinib Janus kinase 1 & 2 ATP competitive inhibitor Approved for

myelofibrosis

Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML

A Note on Information Gaps and Next Steps
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The information available on the specific clinical trials for AEG-41174 is limited. For the most current and

comprehensive details, I recommend:

¢ Checking Clinical Trial Registries: Search on ClinicalTrials.gov (or other regional registries) using
the identifier "AEG-41174".

¢ Reviewing Scientific Publications: Look for peer-reviewed articles or conference abstracts detailing
the Phase 1 trial results.

e Contacting the Sponsor: Reaching out to the company or institution sponsoring the drug's
development may provide direct access to protocols and recruitment materials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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